molecular formula C7H13BrO3 B13481274 Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate

Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate

Cat. No.: B13481274
M. Wt: 225.08 g/mol
InChI Key: PEWGKOSIODBUJC-UHFFFAOYSA-N
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Description

Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group attached to a methylpropan-2-yl moiety, which is further connected to a methoxyacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate can be synthesized through the reaction of methyl 2-hydroxyacetate with 1-bromo-2-methylpropane in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ester group can be reduced to alcohols or oxidized to carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Elimination Reactions: Formation of alkenes.

    Oxidation and Reduction: Formation of alcohols or carboxylic acids.

Scientific Research Applications

Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate involves its reactivity towards nucleophiles and bases. The bromo group acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The ester moiety can undergo hydrolysis or transesterification, depending on the reaction conditions.

Comparison with Similar Compounds

    Methyl bromoacetate: Similar in structure but lacks the methylpropan-2-yl group.

    2-Bromo-2-methylpropane: Contains the bromo and methylpropan-2-yl groups but lacks the ester functionality.

    Methyl 2-bromoacetate: Similar ester structure but with a different bromo substitution pattern.

Uniqueness: Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate is unique due to the combination of its bromo and ester functionalities, which provide a versatile platform for various chemical transformations and applications in synthesis.

Properties

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

methyl 2-(1-bromo-2-methylpropan-2-yl)oxyacetate

InChI

InChI=1S/C7H13BrO3/c1-7(2,5-8)11-4-6(9)10-3/h4-5H2,1-3H3

InChI Key

PEWGKOSIODBUJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CBr)OCC(=O)OC

Origin of Product

United States

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